N-[3-(1H-imidazol-1-yl)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide is a compound that features an imidazole ring and a phenyl group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide involves several steps. One common method includes the condensation of N-substituted piperidones with appropriate imidazolpropyl groups, followed by reduction to the corresponding diazabicyclo nonane targets . Industrial production methods often involve the use of strong acids and ethanol for the generation of the required complexes .
Chemical Reactions Analysis
N-[3-(1H-imidazol-1-yl)propyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory responses .
Comparison with Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: A bactericidal agent. The uniqueness of N-[3-(1H-imidazol-1-yl)propyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13(2)14-4-6-15(7-5-14)20-17(23)16(22)19-8-3-10-21-11-9-18-12-21/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDDQVBXPDPOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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